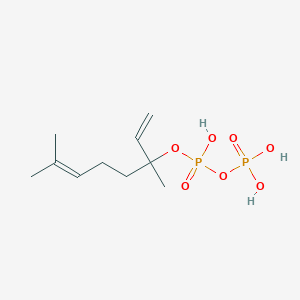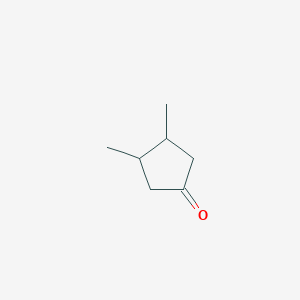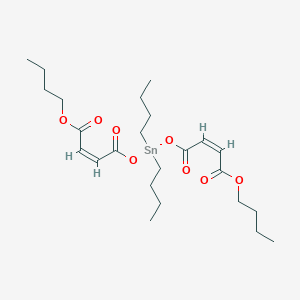
1-(3,4-Dimethylphenyl)propan-1-one
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)propan-1-one, also known as 1,3-Dimethyl-2-phenylpropan-1-one is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless liquid that has a boiling point of 156 °C and a melting point of −25 °C. It has a molecular weight of 164.2 g/mol and a molecular formula of C10H14O.
Wissenschaftliche Forschungsanwendungen
X-ray Structures and Computational Studies
A study involving 1-(3,4-dimethylphenyl)propan-1-one focused on characterizing cathinones through various techniques like FTIR, UV-Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. The research used density functional theory (DFT) to optimize the geometries of the compounds, and electronic spectra were calculated by TDDFT method, highlighting the compound's significance in structural analysis and computational chemistry (Nycz et al., 2011).
Molecular Complexes with Alcohols
Another research explored the structures of molecular complexes, including 1-(3,4-dimethylphenyl)-2-butyn-1-ol with ethanol, determined by X-ray crystallography. This study sheds light on the compound's role in understanding molecular interactions and bonding patterns (Toda et al., 1985).
Structures of N-Aryl-Substituted 3-hydroxypyridin-4-ones
Research on 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, a related compound, was conducted to determine its molecular structure. It revealed hydrogen-bonded dimeric pairs, contributing to the field of crystallography and molecular geometry (Burgess et al., 1998).
Cardioselectivity of Beta-adrenoceptor Blocking Agents
A study synthesized derivatives including 1-(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, closely related to this compound, to understand their affinity to beta-adrenoceptors. This research is crucial in medicinal chemistry, particularly in developing cardioselective agents (Rzeszotarski et al., 1979).
Synthesis and Dopaminergic Properties
The synthesis of 3-(3,4-dimethylphenyl)-1-propylpiperidine, closely related to the compound , was conducted to study its dopaminergic properties, highlighting its potential in neurological research and drug development (Macchia et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBALKMGGDUMBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397355 | |
| Record name | 1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17283-12-4 | |
| Record name | 1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















